1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol is a heterocyclic compound that features an azetidine ring fused with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reduction of azetidin-2-ones using sodium borohydride in isopropanol, which leads to the formation of 2,3-disubstituted azetidines . Another approach involves the use of catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis protocols that ensure high yield and purity. These methods often employ green chemistry principles to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Manganese (IV) oxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride in isopropanol is a typical reducing agent.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride yields diastereoselective 2,3-disubstituted azetidines .
Scientific Research Applications
1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets. The azetidine ring’s strain and the pyrimidine moiety’s electronic properties contribute to its reactivity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities.
Sulfisomidin: A pyrimidine derivative with antimicrobial properties.
Uniqueness: 1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol stands out due to its unique combination of an azetidine ring and a pyrimidine moiety. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-3-9(11-7(2)10-6)12-4-8(13)5-12/h3,8,13H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDGJODPOOIMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.